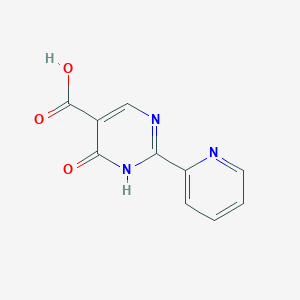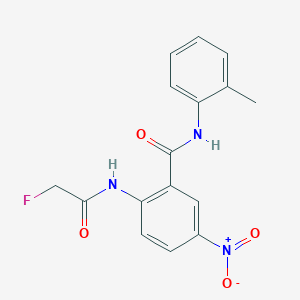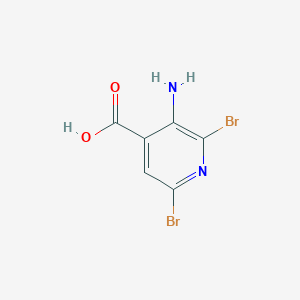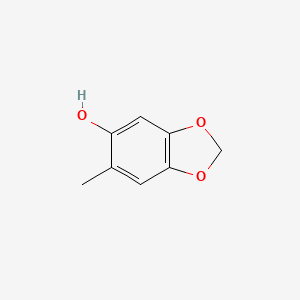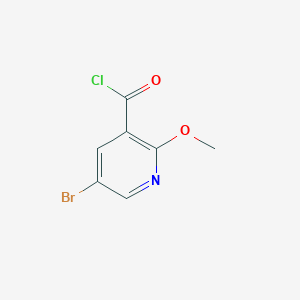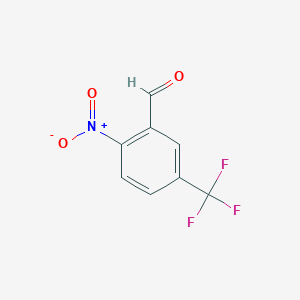
Chroman-6-ylmethylamine
Descripción general
Descripción
Chroman-6-ylmethylamine, also known as 6-Chroman-6-ylmethylamine, is a synthetic compound that has been used in scientific research and has a variety of applications. It is a derivative of chroman, a group of six-membered, saturated heterocyclic compounds. This compound is a widely used reagent in organic synthesis, and it has been used in a variety of biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Anticancer and Antiepileptic Properties
Chroman derivatives have been explored for their potential in medical applications, particularly in anti-breast cancer and antiepileptic activities. A study demonstrated that certain chroman derivatives, specifically compound 6i, exhibited significant inhibitory effects on the growth of the human breast cancer cell line MCF-7. Moreover, some of these compounds displayed superior antiepileptic activity compared to reference drugs, without inducing neurotoxicity as per the rotarod test. This indicates the potential of these compounds as models for future research and drug development in combating breast cancer and epilepsy (Rawat & Verma, 2016).
Synthetic Methodologies
The synthesis of chroman derivatives like 2-[aminomethyl]chroman, which is a potent 5-hydroxytryptamine (5-HT1A) antagonist, has been documented. The stereospecific synthesis of these compounds was achieved through a series of chemical reactions, including the Mitsunobu reaction and ring-closing metathesis, providing a method to obtain these compounds in optically active form (Gross, 2003).
Environmental Applications
In the environmental sector, Chroman-6-ylmethylamine derivatives have been utilized in the removal of metals like Chromium (Cr) from wastewater. The use of flat sheet supported liquid membranes (FSSLMs) with organic extractant reagents such as Alamine 336 has been shown to effectively extract Cr(VI) from acidic media. This process was optimized based on various factors like pH, diluent type, and extractant concentration, achieving more than 99% extraction of Cr(VI) under certain conditions. This signifies the role of these compounds in environmental remediation and pollution control (Eyupoglu & Tutkun, 2011).
Chromatography and Analytical Techniques
This compound derivatives have been employed in advancing chromatographic techniques. Single molecule spectroscopy (SMS) has been used to gain a molecular-scale understanding of chromatographic separations. This approach provides insights into the interactions at the molecular level, which can inform the optimization and development of chromatographic processes, crucial in pharmaceutical, environmental, and industrial applications (Kisley & Landes, 2014).
Neuroprotective Properties
Isoxazole substituted chromans have been investigated for their neuroprotective properties. These compounds were synthesized and evaluated for their ability to protect against oxidative stress-induced neuronal damage. The majority of these chroman analogues displayed significant neuroprotective activity with EC50 values below 1 μM, indicating their potential use in treating neurodegenerative disorders (Koufaki et al., 2011).
Safety and Hazards
Chroman-6-ylmethylamine is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
3,4-dihydro-2H-chromen-6-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h3-4,6H,1-2,5,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHMTTRMDOTDKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)CN)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594452 | |
| Record name | 1-(3,4-Dihydro-2H-1-benzopyran-6-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55746-21-9 | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-6-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55746-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-Dihydro-2H-1-benzopyran-6-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,4-dihydro-2H-1-benzopyran-6-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 5-thiophen-2-yl-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1321590.png)

![8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole HYDROCHLORIDE](/img/structure/B1321595.png)

